molecular formula C17H25N3O4S2 B11255756 1-(2,5-dimethylbenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(2,5-dimethylbenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11255756
M. Wt: 399.5 g/mol
InChI Key: INNZHJXGEUEVLF-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with sulfonyl and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-dimethylbenzenesulfonyl chloride with N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.

Scientific Research Applications

1-(2,5-dimethylbenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to active sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-(2,5-dimethylbenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C17H25N3O4S2

Molecular Weight

399.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H25N3O4S2/c1-7-19(8-2)26(23,24)17-14(5)18-20(15(17)6)25(21,22)16-11-12(3)9-10-13(16)4/h9-11H,7-8H2,1-6H3

InChI Key

INNZHJXGEUEVLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=C(C=CC(=C2)C)C)C

Origin of Product

United States

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